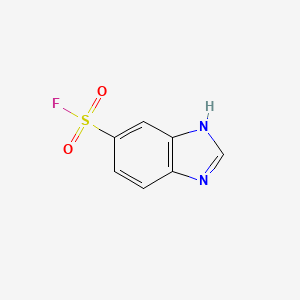

3H-Benzimidazole-5-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole and sulfonyl compounds are known for their remarkable biological activities, such as antibacterial, antifungal, anti-inflammatory, antiproliferative, carbonic anhydrase inhibitory, and α -amylase inhibitory activities .

Synthesis Analysis

Benzimidazole derivatives can be synthesized via scaffold hybridization . A new series of benzimidazo [1,5- a ]imidazole, benzimidazo [1,2- c ]thiazole, benzimidazotriazine, and benzimidazo [1,2- c ]quinazoline scaffolds was synthesized via C–H cycloamination, using a metal-free synthetic pathway .Molecular Structure Analysis

The expansion of the benzimidazole scaffold with heterocyclic rings resulted in a tridentate cyclic system that occupied the ATP-binding site and neighboring hydrophobic pocket .Chemical Reactions Analysis

Sulfonyl fluorides can be synthesized from sulfonic acids. One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .Physical And Chemical Properties Analysis

Benzimidazole derivatives have been authenticated by NMR, IR, elemental analyses and physicochemical properties .Aplicaciones Científicas De Investigación

Pharmacological Activities of Benzimidazole Derivatives

Benzimidazole derivatives, including 1H-1,3-benzodiazole-5-sulfonyl fluoride, have significant importance as chemotherapeutic agents in diverse clinical conditions . They are known to possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Use as Reactive Probes in Chemical Biology and Molecular Pharmacology

Sulfonyl fluoride electrophiles, such as 3H-Benzimidazole-5-sulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . They are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine and histidine residues .

Covalent Enzyme Inhibition

Sulfonyl fluoride probes, including 3H-Benzimidazole-5-sulfonyl fluoride, are believed to find greater utility in areas such as covalent enzyme inhibition . They can bind to the active site of an enzyme and form a covalent bond, thereby inhibiting the enzyme’s activity .

Target Identification and Validation

Sulfonyl fluoride probes can also be used for target identification and validation . They can help identify the molecular targets of drugs and validate their role in disease processes .

Mapping of Enzyme Binding Sites, Substrates, and Protein–Protein Interactions

Sulfonyl fluoride probes can be used to map enzyme binding sites, substrates, and protein–protein interactions . This can provide valuable insights into the structure and function of proteins .

Organic Synthesis and Drug Discovery

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Antibacterial Activity

Some benzimidazole derivatives have shown considerable antibacterial activity . For example, certain indole-based pyrido[1,2-a]benzimidazoles have displayed significant antibacterial activity against S. typhi .

Inhibition of Helicobacter pylori Growth

Certain benzimidazole derivatives have been found to inhibit the growth and pathogenesis of Helicobacter pylori . For example, compound 184 (2-fluorophenyl-5-methyl-1-(3,4,5-trimethoxybenzyl) benzimidazole) emerged as a potent inhibitor .

Mecanismo De Acción

In terms of anticancer activity, benzimidazoles have been found to interact with various targets in cancer cells . The specific mode of action can vary depending on the specific benzimidazole compound and its substitutions . Some benzimidazoles have been found to inhibit the proliferation of cancer cells, while others have been found to induce apoptosis .

The pharmacokinetics of benzimidazoles can also vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the chemical structure of the benzimidazole and any substitutions it may have .

The action of benzimidazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the benzimidazole, which can in turn influence its absorption and distribution .

Direcciones Futuras

Propiedades

IUPAC Name |

3H-benzimidazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJUHTRWDHIHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)F)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,3-benzodiazole-5-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)

![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)

![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)

![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)